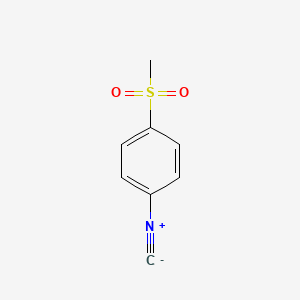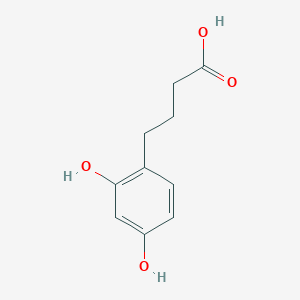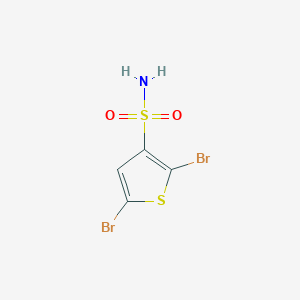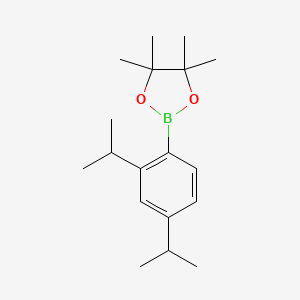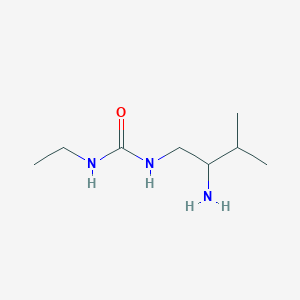
1-(2-Amino-3-methylbutyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-methylbutyl)-3-ethylurea is an organic compound that features a urea moiety attached to a branched alkyl chain with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-methylbutyl)-3-ethylurea typically involves the reaction of 2-amino-3-methylbutanol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Amino-3-methylbutanol} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-methylbutyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(2-Amino-3-methylbutyl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methylbutyl)-3-ethylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The urea moiety can interact with enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbutanol: A precursor in the synthesis of 1-(2-Amino-3-methylbutyl)-3-ethylurea.
Ethyl isocyanate: Another precursor used in the synthesis.
N-Boc-(2-amino-3-methylbutyl)amine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H19N3O |
|---|---|
Molecular Weight |
173.26 g/mol |
IUPAC Name |
1-(2-amino-3-methylbutyl)-3-ethylurea |
InChI |
InChI=1S/C8H19N3O/c1-4-10-8(12)11-5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3,(H2,10,11,12) |
InChI Key |
SSTFUNHVWHYADC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


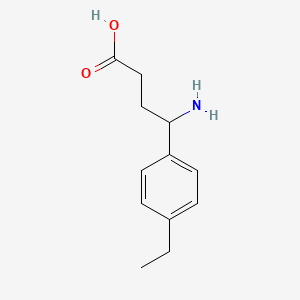
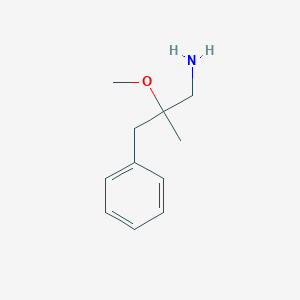
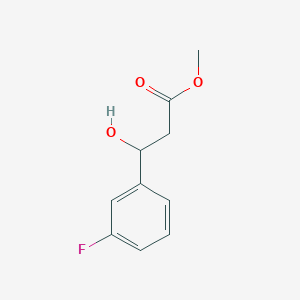

![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
